molecular formula C14H11BrClF2NO3S B10957435 [7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](morpholin-4-yl)methanone

[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](morpholin-4-yl)methanone

Cat. No.: B10957435
M. Wt: 426.7 g/mol
InChI Key: XNPGWDNUOQLTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzothiophene core, along with a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo halogenation to introduce bromine and chlorine atoms. The difluoromethoxy group is introduced through nucleophilic substitution reactions, and the morpholino group is added via amide bond formation. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the benzothiophene ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes at the molecular level.

Medicine

In medicine, 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE lies in its combination of functional groups and its benzothiophene core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H11BrClF2NO3S

Molecular Weight

426.7 g/mol

IUPAC Name

[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H11BrClF2NO3S/c15-7-1-2-8(22-14(17)18)9-10(16)12(23-11(7)9)13(20)19-3-5-21-6-4-19/h1-2,14H,3-6H2

InChI Key

XNPGWDNUOQLTAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.